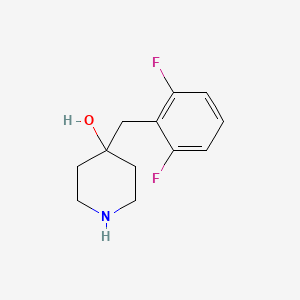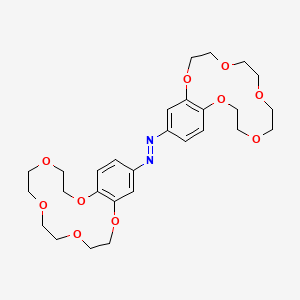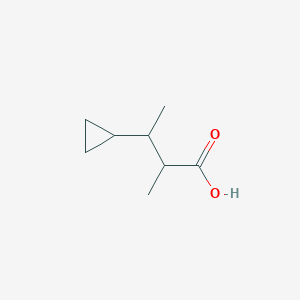
3-Cyclopropyl-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-methylbutanoic acid is an organic compound characterized by a cyclopropyl group attached to a butanoic acid backbone. This compound is part of the carboxylic acids family and is known for its unique structural features, which include a cyclopropyl ring and a methyl group on the second carbon of the butanoic acid chain.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from cyclopropyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-methylbutanoic acid chloride to form the desired product.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles. The nitrile precursor can be synthesized by reacting an alkyl halide with a cyanide ion.
Industrial Production Methods:
- Industrial production often utilizes large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The carboxyl group in this compound can participate in substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides.
Applications De Recherche Scientifique
3-Cyclopropyl-2-methylbutanoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The carboxyl group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Cyclopropylacetic acid: Similar in structure but lacks the methyl group on the butanoic acid chain.
2-Methylbutanoic acid: Similar but lacks the cyclopropyl group.
Cyclopropylpropanoic acid: Similar but has a different carbon chain length.
Uniqueness:
- The presence of both a cyclopropyl group and a methyl group on the butanoic acid chain makes 3-Cyclopropyl-2-methylbutanoic acid unique. This combination of structural features can result in distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-cyclopropyl-2-methylbutanoic acid |
InChI |
InChI=1S/C8H14O2/c1-5(7-3-4-7)6(2)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
JFSHRGDXOUJVOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




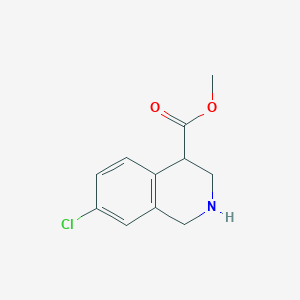
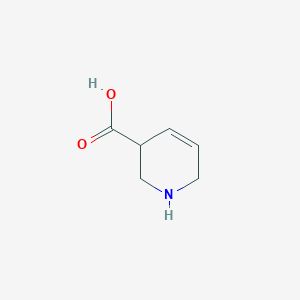
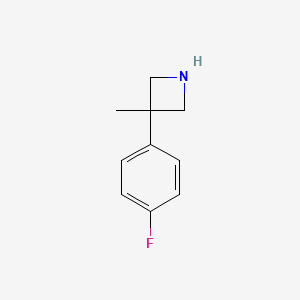
![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)


![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)

